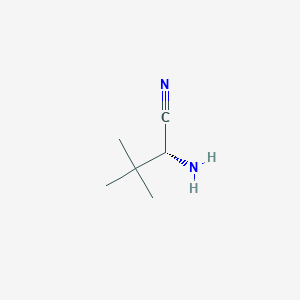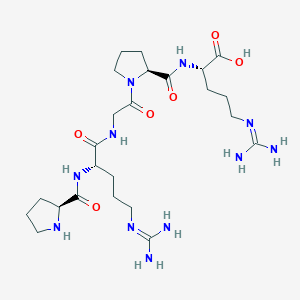![molecular formula C18H12N8S B15169636 2,2'-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyridine CAS No. 646998-76-7](/img/structure/B15169636.png)
2,2'-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyridine is a complex organic compound that features a unique structure combining thiene, triazole, and pyridine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyridine typically involves the reaction of thiene derivatives with 1,2,4-triazole and pyridine under specific conditions. The process often requires the use of catalysts and controlled temperatures to ensure the correct formation of the compound. Detailed synthetic routes can be found in specialized chemical literature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
2,2’-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyridine has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mécanisme D'action
The mechanism by which 2,2’-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyridine exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action are still ongoing, and more information can be found in specialized research articles .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(1H-1,2,4-Triazole-3,5-diyl)dipyridine: This compound is similar in structure but lacks the thiene moiety.
2,2’-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyrazine: Another similar compound with a pyrazine ring instead of pyridine.
Uniqueness
What sets 2,2’-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyridine apart is its unique combination of thiene, triazole, and pyridine moieties, which confer distinct chemical and biological properties. This unique structure allows it to participate in a wider range of chemical reactions and interact with various biological targets more effectively than its similar counterparts.
Propriétés
Numéro CAS |
646998-76-7 |
|---|---|
Formule moléculaire |
C18H12N8S |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
2-[5-[5-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)thiophen-2-yl]-1H-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C18H12N8S/c1-3-9-19-11(5-1)15-21-17(25-23-15)13-7-8-14(27-13)18-22-16(24-26-18)12-6-2-4-10-20-12/h1-10H,(H,21,23,25)(H,22,24,26) |
Clé InChI |
BFAQABWHEHEWBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=NNC(=N2)C3=CC=C(S3)C4=NC(=NN4)C5=CC=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane](/img/structure/B15169569.png)
![tert-Butyl [(4-nitrophenyl)methylidene]carbamate](/img/structure/B15169572.png)





![2-[(4H-1,2,4-Triazol-4-yl)amino]cyclohepta-2,4,6-trien-1-one](/img/structure/B15169614.png)

![6-Azido-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15169628.png)

